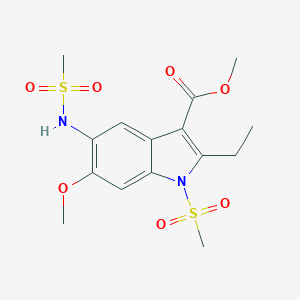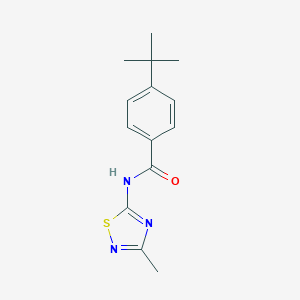![molecular formula C20H25N3O5S2 B257490 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257490.png)
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) signaling pathway. It is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and function of B cells. TAK-659 has shown promise in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks this signaling cascade, leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This selectivity is thought to contribute to its favorable safety profile in preclinical studies. In addition, 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to penetrate the blood-brain barrier, suggesting potential utility in the treatment of central nervous system (CNS) lymphomas.
Advantages and Limitations for Lab Experiments
The advantages of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potency and selectivity for BTK, as well as its ability to induce tumor regression in preclinical models of B cell malignancies. However, its limitations include the need for further optimization of dosing and scheduling, as well as the potential for resistance to develop over time.
Future Directions
For research on 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include evaluation of its safety and efficacy in clinical trials, as well as further optimization of dosing and scheduling. In addition, combination therapy with other agents that target the BCR signaling pathway, such as PI3K inhibitors or anti-CD20 monoclonal antibodies, may enhance the therapeutic efficacy of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Finally, the potential utility of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of CNS lymphomas warrants further investigation.
Synthesis Methods
The synthesis of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that begins with the reaction of 3-amino-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to form the amide linkage. The resulting product is then treated with sulfonyl chloride to form the sulfonamide linkage. The final step involves acetylation of the primary amine to yield 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Scientific Research Applications
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have demonstrated its ability to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells. In vivo studies have shown that 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce tumor regression in mouse models of CLL and MCL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in patients with B cell malignancies.
properties
Product Name |
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molecular Formula |
C20H25N3O5S2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[(3-acetamido-4-methoxyphenyl)sulfonylamino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-21-19(25)18-14-7-5-6-8-17(14)29-20(18)23-30(26,27)13-9-10-16(28-3)15(11-13)22-12(2)24/h9-11,23H,4-8H2,1-3H3,(H,21,25)(H,22,24) |
InChI Key |
QHTLZHMQKABUNQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)NC(=O)C |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)
![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)
![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)